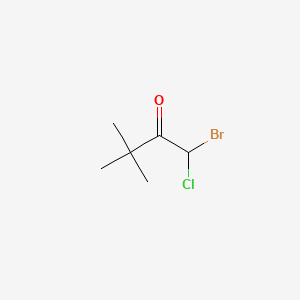
1-Bromo-1-chloro-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-chloro-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C6H11BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-chloro-3,3-dimethylbutan-2-one can be synthesized through the halogenation of 3,3-dimethylbutan-2-one. The process typically involves the use of bromine and chlorine in the presence of a catalyst or under specific reaction conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing controlled environments to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-chloro-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ketone group can be oxidized or reduced to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Elimination Reactions: Alkenes such as 3,3-dimethylbut-1-ene.
Oxidation and Reduction Reactions: Corresponding alcohols or carboxylic acids.
Scientific Research Applications
1-Bromo-1-chloro-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Potential use in the study of enzyme-catalyzed halogenation reactions.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-chloro-3,3-dimethylbutan-2-one involves its reactivity as a halogenated ketone. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,3-dimethylbutan-2-one: Similar structure but lacks the chlorine atom.
1-Chloro-3,3-dimethylbutan-2-one: Similar structure but lacks the bromine atom.
3,3-Dimethylbutan-2-one: The parent ketone without any halogen atoms.
Uniqueness
1-Bromo-1-chloro-3,3-dimethylbutan-2-one is unique due to the presence of both bromine and chlorine atoms, which provides it with distinct reactivity and versatility in organic synthesis. This dual halogenation allows for a wider range of chemical transformations compared to its mono-halogenated counterparts.
Properties
CAS No. |
64984-95-8 |
|---|---|
Molecular Formula |
C6H10BrClO |
Molecular Weight |
213.50 g/mol |
IUPAC Name |
1-bromo-1-chloro-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H10BrClO/c1-6(2,3)4(9)5(7)8/h5H,1-3H3 |
InChI Key |
WTDHSODZVUOZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















